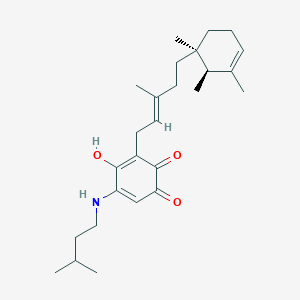![molecular formula C46H90NO8P B1263411 1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-eicosenoyl respectively. It derives from an octadecanoic acid and an (11Z)-icos-11-enoic acid.
Wissenschaftliche Forschungsanwendungen
Interaction with Ion Channels
- SK3/KCa2.3 Potassium Channel as a Target : The compound has been hypothesized to interact with plasma membrane ion channels, specifically the SK3/KCa2.3 potassium channel, and modulate their function, showcasing its potential in cancer therapy research (Potier et al., 2011).
Physical and Chemical Properties
- Critical Micellar Concentration Studies : Studies have investigated the critical micellar concentration of similar compounds, which is important for understanding their behavior in biological systems (Kramp et al., 1984).
Absorption and Pharmacokinetics
- Intestinal Absorption Rate : The compound's analogs have been studied for their absorption rates in the intestine, shedding light on their pharmacokinetic properties (Boucrot et al., 1997).
Molecular Organization and Structure
- Magic-Angle Spinning NMR Studies : Research using magic-angle spinning NMR has provided insights into the molecular organization of multibilayers formed by similar phospholipids (Halladay et al., 1990).
Lipid-Linked Desaturation and Acylation
- Desaturation and Acylation in Plant Membranes : Isomeric analogs of the compound have been used to study lipid-linked desaturation and acylation in plant microsomal membranes, enhancing our understanding of plant lipid biochemistry (Sperling & Heinz, 1993).
Interaction with Exocrine Secretory Glands
- Effects on Exocrine Secretory Glands : Research on analogs of this compound has shown significant stimulation of amylase release in exocrine secretory glands, pointing to potential therapeutic applications (Söling et al., 1984).
High-Temperature Behavior
- Behavior in High-Temperature Water : Studies on similar phospholipids in high-temperature water have provided insights into their stability and decomposition pathways, which are crucial for understanding their behavior in extreme environments (Changi et al., 2012).
Chain Packing and Molecular Motion
- Hydrocarbon Chain Packing in Bilayers : Research on the synthesis of isomers and their impact on hydrocarbon chain packing in bilayers contributes to our understanding of membrane biophysics (Barton & Gunstone, 1975).
Eigenschaften
Produktname |
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C46H90NO8P |
Molekulargewicht |
816.2 g/mol |
IUPAC-Name |
[(2R)-2-[(Z)-icos-11-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,44H,6-19,21,23-43H2,1-5H3/b22-20-/t44-/m1/s1 |
InChI-Schlüssel |
PDGHHNMEFVJAAM-UQBBPPAYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
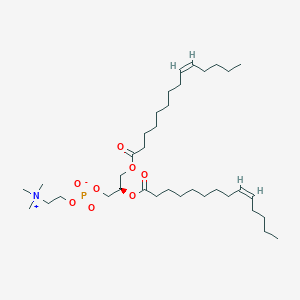
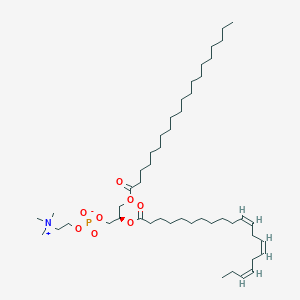
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
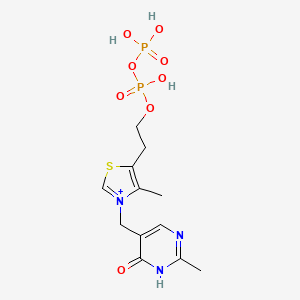
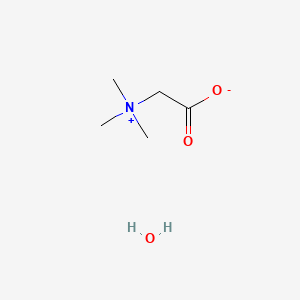
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)

![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)
